Erythritol-13C4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

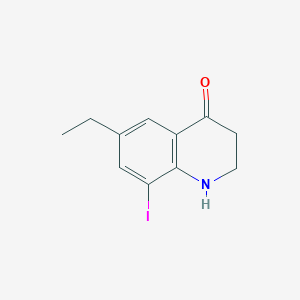

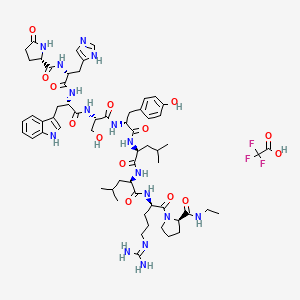

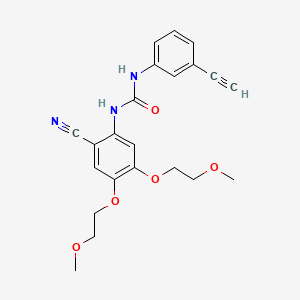

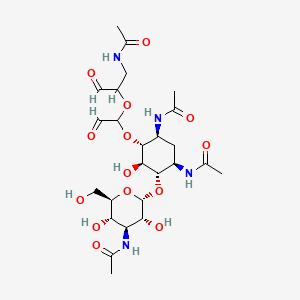

Erythritol-13C4 is a labeled isotopic compound of erythritol, a four-carbon sugar alcohol. The “13C4” designation indicates that all four carbon atoms in the molecule are the carbon-13 isotope, which is a stable, non-radioactive isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Erythritol-13C4 can be synthesized through the fermentation of glucose-13C6 using osmophilic yeasts. The process involves the following steps:

Fermentation: Glucose-13C6 is fermented by specific yeast strains such as Yarrowia lipolytica or Moniliella pollinis under hyperosmotic conditions.

Purification: The fermentation broth is clarified to remove biomass and other insoluble compounds.

Industrial Production Methods

Industrial production of this compound follows similar fermentation processes but on a larger scale. The use of genetically engineered yeast strains can enhance yield and productivity. The downstream processing involves multiple stages of purification to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Erythritol-13C4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, periodate.

Reduction: Sodium borohydride.

Substitution: Various reagents depending on the desired functional group replacement.

Major Products

Oxidation: Erythrose-13C4.

Reduction: Threitol-13C4.

Substitution: Various substituted erythritol derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Erythritol-13C4 has a wide range of applications in scientific research:

Mecanismo De Acción

Erythritol-13C4 exerts its effects primarily through its role as a tracer molecule. When introduced into biological systems, it follows the same metabolic pathways as natural erythritol. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in erythritol metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Erythritol: The non-labeled version of erythritol, used as a low-calorie sweetener.

Xylitol: Another sugar alcohol with similar properties but different metabolic pathways.

Sorbitol: A six-carbon sugar alcohol used as a sweetener and in medical applications.

Uniqueness

Erythritol-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications. Unlike its non-labeled counterparts, this compound provides detailed insights into metabolic processes and pathways, making it a powerful tool in scientific studies .

Propiedades

Fórmula molecular |

C4H10O4 |

|---|---|

Peso molecular |

126.09 g/mol |

Nombre IUPAC |

(1,2,3,4-13C4)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/i1+1,2+1,3+1,4+1 |

Clave InChI |

UNXHWFMMPAWVPI-JCDJMFQYSA-N |

SMILES isomérico |

[13CH2]([13CH]([13CH]([13CH2]O)O)O)O |

SMILES canónico |

C(C(C(CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)